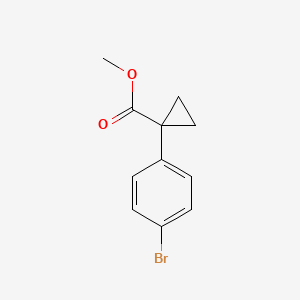

Methyl 1-(4-bromophenyl)cyclopropanecarboxylate

Overview

Description

Methyl 1-(4-bromophenyl)cyclopropanecarboxylate is an organic compound with the molecular formula C11H11BrO2. It is a derivative of cyclopropanecarboxylate, where a bromophenyl group is attached to the cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-(4-bromophenyl)cyclopropanecarboxylate can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzyl bromide with methyl cyclopropanecarboxylate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-bromophenyl)cyclopropanecarboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, often in the presence of a catalyst such as copper(I) iodide.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds .

Scientific Research Applications

Chemistry

Methyl 1-(4-bromophenyl)cyclopropanecarboxylate serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the bromine atom in the bromophenyl group can be substituted with different nucleophiles, expanding the compound's utility in synthetic organic chemistry.

Biology

Research has indicated that this compound exhibits potential biological activities, particularly:

- Antimicrobial Properties: Investigations have shown that it may possess antibacterial and antifungal activities due to its interaction with cellular membranes.

- Anticancer Activity: Cytotoxicity assays conducted on human cancer cell lines such as HeLa and MCF-7 demonstrated significant reductions in cell viability, with IC50 values ranging from 10-30 µM for various analogs.

Medicine

The compound is being explored for its therapeutic applications in drug development:

- Anti-inflammatory Effects: In a lipopolysaccharide (LPS)-induced inflammation model in mice, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines like TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

- Neuroprotection: In vitro studies using SH-SY5Y neuronal cells revealed that the compound reduced cell death under oxidative stress conditions induced by hydrogen peroxide, indicating possible neuroprotective effects.

Summary of Biological Activities

A detailed summary table of biological activities associated with this compound is presented below:

| Activity Type | Observations | Reference |

|---|---|---|

| Cytotoxicity | IC50 values of 10-30 µM on cancer cell lines | |

| Anti-inflammatory | Decrease in TNF-alpha and IL-6 levels in mice | |

| Neuroprotection | Reduced cell death under oxidative stress |

Mechanism of Action

The mechanism of action of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate involves its interaction with molecular targets and pathways within biological systems. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopropane ring may also contribute to the compound’s stability and reactivity, influencing its overall biological effects .

Comparison with Similar Compounds

Similar Compounds

- Methyl 1-(3-bromophenyl)cyclopropanecarboxylate

- Methyl 1-(2-bromophenyl)cyclopropanecarboxylate

- Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate

Uniqueness

Methyl 1-(4-bromophenyl)cyclopropanecarboxylate is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .

Biological Activity

Methyl 1-(4-bromophenyl)cyclopropanecarboxylate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound features a cyclopropane ring, a brominated phenyl group, and a carboxylate moiety, which contribute to its reactivity and interaction with biological targets.

- Molecular Formula : CHBrO

- Molecular Weight : Approximately 271.12 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The bromophenyl group can modulate the activity of enzymes and receptors, while the cyclopropane ring may enhance stability and reactivity, influencing overall biological effects.

Biological Activities

Research indicates that this compound exhibits several promising biological activities, particularly:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation, although detailed mechanisms remain to be elucidated.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features and biological activities:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | CHBrO | Cyclopropane ring, brominated phenyl | Antimicrobial, anticancer |

| Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate | CHBrN O | Amino group addition | Antimicrobial, anticancer |

| Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate | CHNO | Nitro group instead of bromine | Varies significantly in activity |

Case Studies and Research Findings

- Antimicrobial Studies : A study investigating the antimicrobial efficacy of various cyclopropane derivatives revealed that this compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

- Anticancer Research : In vitro assays demonstrated that this compound could induce apoptosis in specific cancer cell lines, highlighting its potential role in cancer therapy. Further research is needed to explore its mechanism of action at the cellular level .

- Synthesis and Functionalization : Recent advancements in synthetic methodologies have improved the accessibility of this compound, facilitating its use in drug development and as a precursor for more complex molecules .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing Methyl 1-(4-bromophenyl)cyclopropanecarboxylate, and what are the critical parameters affecting yield and purity?

- Methodology : The synthesis typically involves cyclopropanation of a vinyl bromide precursor using Simmons–Smith reagents (e.g., Zn/Cu couple with diiodomethane), followed by esterification. Key parameters include:

- Temperature : Maintain <0°C during cyclopropanation to minimize side reactions.

- Steric effects : The 4-bromophenyl group may hinder cyclopropanation efficiency; use excess reagent (1.5–2.0 equiv).

- Purification : Employ silica gel chromatography with hexane/ethyl acetate (8:2) to isolate the product (purity >95%) .

Q. What analytical techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodology :

- NMR :

- 1H NMR : Cyclopropane protons appear as triplets (δ 1.2–2.5 ppm, J = 5–10 Hz). The bromophenyl aromatic protons resonate at δ 7.3–7.6 ppm.

- 13C NMR : Ester carbonyl at δ ~170 ppm; cyclopropane carbons at δ 15–25 ppm.

- HRMS : Confirm molecular ion [M+H]+ at m/z 295.0 (C12H11BrO2).

- X-ray crystallography : Resolve bond angles (cyclopropane C–C–C ≈ 60°) and validate spatial arrangement .

Advanced Research Questions

Q. How does the electron-withdrawing bromophenyl group influence the cyclopropane ring's reactivity in cross-coupling reactions?

- Methodology : The bromine atom enhances electrophilicity, enabling Suzuki-Miyaura coupling with aryl boronic acids. However, steric hindrance from the cyclopropane ring requires:

- Catalyst optimization : Use Pd(PPh3)4 with low loading (1–2 mol%) to prevent ring-opening.

- Reaction monitoring : Track progress via TLC (Rf ≈ 0.4 in hexane/EtOAc 7:3) and confirm regioselectivity via NOESY correlations .

Q. How can computational modeling predict the metabolic stability of derivatives in drug discovery?

- Methodology :

- Docking studies : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots.

- MD simulations : Assess ester hydrolysis rates under physiological pH (t1/2 ≈ 2–4 hours predicted).

- Validation : Compare computational logP (≈3.2) with experimental HPLC retention times .

Q. What strategies resolve discrepancies between NMR and X-ray data for cyclopropane ring geometry?

- Methodology :

- Variable-temperature NMR : Detect dynamic effects (e.g., ring puckering) causing anomalous coupling constants.

- X-ray refinement : Compare experimental bond lengths (e.g., C–C = 1.52 Å) with DFT-optimized structures .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of cyclopropanecarboxylate derivatives?

- Methodology :

Properties

IUPAC Name |

methyl 1-(4-bromophenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-14-10(13)11(6-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNTJWMPUBJHPLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675378 | |

| Record name | Methyl 1-(4-bromophenyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638220-35-6 | |

| Record name | Methyl 1-(4-bromophenyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.